5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
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Overview
Description
5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a heterocyclic compound that belongs to the class of cyclopenta[b]indoles. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a cyclopenta[b]indole core with a methyl group at the 5-position and a ketone functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can be achieved through various synthetic routes. One common method involves the [4+1] annulation of 2-alkenylindoles with diazoacetates. This reaction is typically catalyzed by copper and carried out in dichloromethane at room temperature . The reaction conditions are optimized to ensure high yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies and biological assays help elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anticancer activity.
Indolyl-pyrimidine derivatives: Exhibits antimicrobial and antioxidant properties.
Uniqueness
5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific structural features and the presence of a methyl group at the 5-position, which can influence its reactivity and biological activity
Properties
IUPAC Name |
5-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-7-3-2-4-8-9-5-6-10(14)12(9)13-11(7)8/h2-4,13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKMMFRTDOXILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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